This compound belongs to the class of oxalamides, which are characterized by the presence of an oxalamide functional group. It is structurally related to other compounds that exhibit biological activity, making it a subject of interest in pharmacological studies.
The synthesis of N1-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide typically involves several steps:
The molecular structure of N1-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide can be described as follows:
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NCC(C2=CC=C(C=C2)F)N(C)C
, which provides insight into the connectivity of atoms within the molecule.N1-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide can undergo various chemical reactions:
The mechanism of action for N1-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide involves its interaction with specific biological targets, such as enzymes or receptors:
The physical and chemical properties of N1-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide include:
N1-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide has diverse applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2